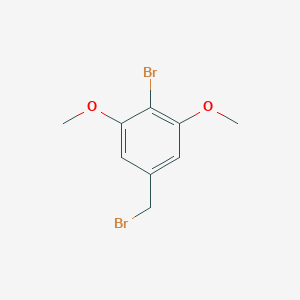

2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-5-(bromomethyl)-1,3-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Br2O2/c1-12-7-3-6(5-10)4-8(13-2)9(7)11/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFSLZFORZMVWTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1Br)OC)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652338 | |

| Record name | 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948550-74-1 | |

| Record name | 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene: A Bifunctional Building Block for Advanced Synthesis

Executive Summary: 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene is a highly functionalized aromatic compound of significant interest to the chemical research, materials science, and pharmaceutical development sectors. Its structure is distinguished by the presence of two distinct and orthogonally reactive bromine-containing moieties: a sterically hindered aryl bromide and a highly reactive benzyl bromide. This dual-reactivity, coupled with the electron-donating methoxy groups, makes it a versatile and powerful intermediate for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, outlines a strategic approach to its synthesis, explores its synthetic utility, and discusses its potential applications, particularly in the field of drug discovery.

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the cornerstone of its effective application in research and development. This section details the identity, structure, and key physicochemical characteristics of this compound.

Nomenclature and Identifiers

Correctly identifying a chemical entity is critical for literature searches, procurement, and regulatory compliance. The compound is cataloged under several names and identifiers.

| Identifier Type | Value | Source |

| Systematic Name | This compound | IUPAC |

| CAS Registry Number | 948550-74-1 | Chemical Abstracts Service[1][2] |

| Molecular Formula | C₉H₁₀Br₂O₂ | [2] |

| Molecular Weight | 309.98 g/mol | [2][3] |

| Synonym | 4-bromo-3,5-dimethoxybenzyl bromide | [2] |

Structural Analysis

The compound's utility is derived directly from its unique arrangement of functional groups on the benzene ring. The two methoxy groups at the 1 and 3 positions are strongly electron-donating, activating the ring towards certain electrophilic substitutions and influencing the reactivity of the other substituents. The bromine atom at the 2-position is situated between the two methoxy groups, making it sterically hindered and less susceptible to simple nucleophilic aromatic substitution, but well-suited for metal-catalyzed cross-coupling reactions. In contrast, the bromomethyl group at the 5-position is a classic benzylic halide, rendering it highly susceptible to nucleophilic substitution (Sₙ2) reactions.

Sources

An In-Depth Technical Guide to the Synthesis of 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The document outlines the strategic considerations for the selective bromination of the benzylic position of 2-bromo-1,3-dimethoxy-5-methylbenzene. It delves into the mechanistic dichotomy between electrophilic aromatic substitution and free-radical benzylic bromination, offering field-proven protocols to favor the desired product. This guide is intended for researchers, scientists, and professionals in drug development, providing them with the necessary technical details to successfully synthesize and characterize this versatile building block.

Introduction: Strategic Importance and Synthetic Challenges

This compound is a valuable bifunctional molecule. The presence of a bromine atom on the aromatic ring and another on the benzylic methyl group allows for orthogonal synthetic transformations. The aryl bromide can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form carbon-carbon or carbon-heteroatom bonds. Concurrently, the benzyl bromide is a potent electrophile, readily undergoing nucleophilic substitution reactions to introduce a wide range of functional groups.

The primary synthetic challenge lies in the selective bromination of the benzylic position of the precursor, 2-bromo-1,3-dimethoxy-5-methylbenzene. The starting material possesses two competing sites for bromination: the electron-rich aromatic ring and the benzylic methyl group. The two methoxy groups are strong activating substituents, directing electrophilic attack to the ortho and para positions. Consequently, electrophilic aromatic substitution is a highly favored reaction pathway.[1][2] This guide will elucidate the critical experimental parameters that govern the regioselectivity of this transformation.

Mechanistic Considerations: A Tale of Two Pathways

The synthesis of this compound hinges on favoring a free-radical pathway over an electrophilic aromatic substitution pathway.

The Undesired Pathway: Electrophilic Aromatic Substitution

The methoxy groups in 2-bromo-1,3-dimethoxy-5-methylbenzene strongly activate the aromatic ring towards electrophilic attack. When reagents like N-bromosuccinimide (NBS) are used in polar solvents, an ionic mechanism can prevail, leading to further bromination of the aromatic ring.[3] The high electron density of the aromatic ring makes it highly susceptible to electrophiles.[1][2]

The Desired Pathway: Free-Radical Benzylic Bromination

To achieve selective benzylic bromination, the reaction must proceed via a free-radical chain mechanism. This is typically accomplished using N-bromosuccinimide (NBS) in a nonpolar solvent, along with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical initiation.[4] The stability of the resulting benzylic radical is a key driving force for this reaction.[4]

Experimental Protocol: A Validated Approach

This section provides a detailed, step-by-step protocol for the synthesis of this compound, designed to maximize yield and purity.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 2-Bromo-1,3-dimethoxy-5-methylbenzene | C9H11BrO2 | 231.09 | >98% | Commercially Available |

| N-Bromosuccinimide (NBS) | C4H4BrNO2 | 177.98 | >99% | Recrystallized |

| Azobisisobutyronitrile (AIBN) | C8H12N4 | 164.21 | >98% | Commercially Available |

| Carbon Tetrachloride (CCl4) | CCl4 | 153.82 | Anhydrous | Distilled |

Safety Precaution: Carbon tetrachloride is a toxic and environmentally hazardous solvent. All manipulations should be performed in a well-ventilated fume hood. Alternative, less hazardous solvents such as cyclohexane or trifluorotoluene can also be considered.[4][5]

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-bromo-1,3-dimethoxy-5-methylbenzene (1.0 eq).

-

Solvent Addition: Add anhydrous carbon tetrachloride to dissolve the starting material.

-

Reagent Addition: Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the reaction mixture.

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 77°C) under a nitrogen atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is then washed sequentially with a saturated aqueous solution of sodium thiosulfate, water, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Visualization of the Synthetic Workflow

Caption: A streamlined workflow for the synthesis of the target compound.

Characterization and Data

The successful synthesis of this compound should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C9H10Br2O2 |

| Molecular Weight | 310.0 g/mol |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.85 (s, 1H), 6.60 (s, 1H), 4.45 (s, 2H), 3.90 (s, 6H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 160.5, 138.0, 115.5, 112.0, 105.0, 56.5, 32.0 |

| Mass Spectrometry (EI) | m/z: 308, 310, 312 (M⁺, isotopic pattern for two bromine atoms) |

Safety and Handling

This compound is expected to be a hazardous substance. Benzyl bromides are lachrymators and skin irritants.[6][7][8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[9][10] All manipulations should be carried out in a well-ventilated chemical fume hood.[10] In case of contact, wash the affected area immediately with copious amounts of water.[8][9]

Conclusion

This technical guide has detailed a robust and reliable method for the synthesis of this compound. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can selectively achieve benzylic bromination over competing electrophilic aromatic substitution. The provided protocol, along with the characterization and safety data, will serve as a valuable resource for scientists and professionals in the fields of organic synthesis and drug discovery.

References

- Benchchem. Bromination of 3,5-Dimethoxytoluene using N-Bromosuccinimide (NBS).

- Chen, X., et al. Bromination of 3,5-Dialkyloxytoluene. Chinese Journal of Organic Chemistry.

- Carreño, M. C., et al. N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry.

- Benchchem. Regioselectivity in the Bromination of 3,5-Dimethoxytoluene. Technical Support Center.

- Google Patents. Process for producing 2-bromo-5-methoxybenzyl bromide. WO1998051653A1.

- Biosynth Carbosynth.

- Sigma-Aldrich.

- Fisher Scientific.

- ChemScene.

- SciELO. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes.

- Angene Chemical.

- The Royal Society of Chemistry.

- Organic Chemistry Portal. N-Bromosuccinimide (NBS).

- Master Organic Chemistry.

- Google Patents.

- XMB 1.9.11. Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. (2005-01-09).

- University of Glasgow.

- PubChem. 2-Bromo-5-methoxy-1,3-dimethylbenzene.

- Benchchem. An In-depth Technical Guide to the Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene.

- PubChem. 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene.

- Google Patents.

- Google Patents.

- Sigma-Aldrich. 1-Bromo-3,5-dimethoxybenzene 97.

- ChemRxiv. Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde.

- Google Patents. Process for the bromination of deactivated toluenes in the benzylic position. EP0546697A1.

- ResearchGate. Efficient Synthesis of Bis(dibromomethyl)arenes as Important Precursors of Synthetically Useful Dialdehydes.

- Google Patents. Synthesis process of 2-bromo-5-methoxybenzoic acid. CN115974678A.

- Google Patents. Synthetic method of 2-bromo-5-methoxybenzoic acid. CN112250562A.

- PubChem. 2-Bromo-1,3-dichloro-5-methoxybenzene.

- BLD Pharm. 2-Bromo-5-(difluoromethyl)-1,3-dimethoxybenzene.

- Benchchem. The Synthetic Versatility of 2-Bromo-3,5-dimethoxytoluene: A Technical Guide to Its Core Reactivity.

- ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Bromination of 3,5-Dialkyloxytoluene [sioc-journal.cn]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide - Google Patents [patents.google.com]

- 6. biosynth.com [biosynth.com]

- 7. fishersci.com [fishersci.com]

- 8. angenechemical.com [angenechemical.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chemscene.com [chemscene.com]

An In-Depth Technical Guide to Dabrafenib (CAS No. 1195765-45-7): A Targeted BRAF Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive scientific overview of Dabrafenib (formerly GSK2118436), a potent and selective ATP-competitive inhibitor of mutant BRAF kinases. Initially developed for metastatic melanoma harboring BRAF V600 mutations, its application has expanded to other solid tumors driven by the same oncogenic pathway. This document delves into the core mechanistic principles of Dabrafenib, its detailed pharmacological profile, key clinical findings, and the molecular underpinnings of therapeutic resistance. Furthermore, it offers field-proven experimental protocols for researchers engaged in the study of MAPK pathway inhibitors, aiming to provide both foundational knowledge and practical insights for drug development professionals.

Introduction: Targeting a Constitutively Active Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, also known as the RAS/RAF/MEK/ERK pathway, is a critical regulator of cellular processes including proliferation, differentiation, and survival.[1] In a significant subset of human cancers, this pathway is constitutively activated by oncogenic mutations, leading to uncontrolled cell growth.[2][3] One of the most prevalent mutations occurs in the BRAF gene, with a single valine-to-glutamic acid substitution at codon 600 (V600E) accounting for over 90% of these mutations.[3][4] This mutation mimics phosphorylation, leading to a 500-fold increase in kinase activity and rendering the pathway independent of upstream growth factor signaling.[3]

Dabrafenib (Tafinlar®) was rationally designed to selectively target these mutated BRAF proteins.[5][6] Its approval marked a significant advancement in personalized oncology, demonstrating remarkable efficacy in patients with BRAF V600-mutant tumors.[7] This guide will explore the scientific basis for its targeted action and provide a detailed framework for its preclinical and clinical evaluation.

Molecular Mechanism of Action

Dabrafenib functions as a reversible, ATP-competitive inhibitor of RAF kinases.[8] While it can inhibit wild-type BRAF and CRAF, its therapeutic efficacy stems from its significantly higher affinity for the constitutively active BRAF V600E, V600K, and V600D mutant forms.[8][9]

Inhibition of the MAPK Signaling Cascade

Binding of Dabrafenib to the ATP-binding site of mutant BRAF locks the kinase in an inactive conformation, preventing the phosphorylation and subsequent activation of its downstream targets, MEK1 and MEK2.[10] This blockade leads to the downstream inhibition of ERK phosphorylation.[10] The ultimate consequence is the suppression of signals that drive cell proliferation and survival, leading to G1 cell cycle arrest and the induction of apoptosis.[10][11]

Caption: Dabrafenib inhibits the constitutively active BRAF V600E mutant kinase.

Paradoxical Activation in Wild-Type BRAF Cells

An important mechanistic nuance is the paradoxical activation of the MAPK pathway in cells with wild-type (WT) BRAF and upstream mutations (e.g., in RAS).[10] In these cells, Dabrafenib binding to one BRAF protomer in a RAF dimer can allosterically transactivate the other protomer, leading to increased, rather than decreased, ERK signaling.[4][11] This phenomenon is believed to contribute to certain side effects, such as the development of cutaneous squamous cell carcinomas.[11] This paradox underscores the rationale for combining Dabrafenib with a MEK inhibitor, such as Trametinib, to achieve vertical blockade of the pathway and mitigate this effect.[9]

Physicochemical and Pharmacokinetic Profile

Chemical Properties

| Property | Value | Source |

| CAS Number | 1195765-45-7 | [8] |

| Molecular Formula | C₂₃H₂₀F₃N₅O₂S₂ | [5] |

| Molecular Weight | 519.56 g/mol | [5] |

| Synonyms | GSK2118436, Tafinlar® | [9] |

| Appearance | White to slightly colored solid powder | [5][7] |

| Solubility | Soluble in DMSO (≥30 mg/mL) and Ethanol (1 mg/mL with warming) | [8][12] |

Pharmacokinetics (PK)

Dabrafenib is administered orally.[13] Its pharmacokinetic profile in adult patients at the recommended dose of 150 mg twice daily is summarized below.

| PK Parameter | Value (Geometric Mean) | Notes | Source |

| Absolute Bioavailability | 95% | Single dose administration. | [13] |

| Tmax (Time to Peak) | ~2 hours | Faster absorption with suspension formulation (1 hour). | [2][14] |

| Food Effect (High-Fat Meal) | ↓ Cmax by 51%, ↓ AUC by 31% | Should be taken on an empty stomach. | [2] |

| Volume of Distribution (Vd/F) | 70.3 L | At steady-state. | [2] |

| Plasma Protein Binding | 99.7% | High degree of binding. | [2] |

| Metabolism | Primarily via CYP2C8 and CYP3A4 to active hydroxy-dabrafenib. | Dabrafenib induces its own metabolism. | [2][13] |

| Half-life (t½) | ~8 hours (single dose) | Effective half-life is shorter due to auto-induction. | [2] |

| Clearance (CL/F) | Time-dependent increase | Steady state is reached after ~14 days. | [13] |

| Excretion | Primarily fecal (71%), renal (23%) | Mainly as metabolites. | [2] |

Data from studies in patients with solid tumors.

In Vitro and In Vivo Pharmacology

Kinase and Cellular Potency

Dabrafenib exhibits potent inhibitory activity against mutant BRAF kinases and demonstrates high selectivity in cellular assays, preferentially inhibiting the growth of tumor cell lines harboring BRAF V600 mutations.

| Target / Cell Line | Assay Type | IC₅₀ / gIC₅₀ (nM) | Notes | Source |

| BRAF V600E | Cell-free kinase assay | 0.6 - 0.7 | Highly potent against the primary target. | [15][16] |

| BRAF V600K | Cell-free kinase assay | 0.5 | Similar potency to V600E. | [12] |

| BRAF (Wild-Type) | Cell-free kinase assay | 3.2 - 5.2 | ~7-9 fold less potent than against V600E. | [12][16] |

| CRAF (Wild-Type) | Cell-free kinase assay | 5.0 - 6.3 | ~9-fold less potent than against V600E. | [15][16] |

| A375P (Melanoma) | Cell growth inhibition | < 200 | BRAF V600E mutant cell line. | [8][11] |

| SK-MEL-28 (Melanoma) | Cell growth inhibition | < 200 | BRAF V600E mutant cell line. | [11] |

| Colo205 (Colorectal) | Cell growth inhibition | < 200 | BRAF V600E mutant cell line. | [16] |

| HCT-116 (Colorectal) | Cell growth inhibition | > 10,000 | KRAS mutant, BRAF wild-type cell line (insensitive). | [11] |

In Vivo Antitumor Activity

In preclinical xenograft models using BRAF V600E-mutant human cancer cell lines (e.g., A375P melanoma), orally administered Dabrafenib leads to significant, dose-dependent tumor growth inhibition and regression.[8][16] Pharmacodynamic studies in these models confirm on-target activity, showing decreased ERK phosphorylation, reduced proliferation marker Ki67, and increased cell cycle inhibitor p27 within tumor tissue.[11]

Clinical Efficacy and Safety

Dabrafenib, both as a monotherapy and in combination with the MEK inhibitor Trametinib, has demonstrated significant clinical benefit in patients with BRAF V600 mutation-positive cancers.

Key Clinical Trials & Efficacy Data

| Trial Name | Phase | Patient Population | Treatment Arms | Key Efficacy Outcome | Source |

| BREAK-3 | III | BRAF V600E metastatic melanoma (treatment-naïve) | Dabrafenib vs. Dacarbazine | Median PFS: 6.9 vs. 2.7 months (HR 0.35) | [4] |

| COMBI-d | III | BRAF V600E/K metastatic melanoma | Dabrafenib + Trametinib vs. Dabrafenib | Median PFS: 11.0 vs. 8.8 months; Median OS: 25.1 vs. 18.7 months | [17] |

| COMBI-v | III | BRAF V600E/K metastatic melanoma | Dabrafenib + Trametinib vs. Vemurafenib | Median OS: 25.6 vs. 18.0 months (HR 0.66) | [18] |

| COMBI-AD | III | Stage III BRAF V600E/K melanoma (adjuvant) | Dabrafenib + Trametinib vs. Placebo | 3-year RFS rate: 58% vs. 39% (HR 0.47) | [9] |

| BRF113928 | II | BRAF V600E metastatic NSCLC | Dabrafenib + Trametinib | ORR: 63.2% | [19] |

PFS: Progression-Free Survival; OS: Overall Survival; RFS: Relapse-Free Survival; ORR: Overall Response Rate; HR: Hazard Ratio; NSCLC: Non-Small Cell Lung Cancer.

Safety and Tolerability

The safety profile of Dabrafenib is distinct from traditional chemotherapy. Common adverse events (AEs) include:

-

Pyrexia (Fever): The most common AE, often managed with dose interruption and/or antipyretics.[18]

-

Dermatologic: Rash, hyperkeratosis, hand-foot syndrome, and photosensitivity. The risk of cutaneous squamous cell carcinoma is notable with monotherapy but is significantly reduced with the addition of Trametinib.[20]

-

Constitutional: Fatigue, headache, arthralgia (joint pain).[1]

-

Gastrointestinal: Nausea, diarrhea.[1]

Mechanisms of Therapeutic Resistance

Despite high initial response rates, acquired resistance to Dabrafenib is a significant clinical challenge, often emerging within months.[17] Resistance mechanisms predominantly involve the reactivation of the MAPK pathway, bypassing the inhibitory effect of Dabrafenib.

MAPK Pathway Reactivation

-

Secondary Mutations: Mutations in NRAS or MEK1/2 can reactivate the pathway downstream of BRAF.[21][22]

-

BRAF Alterations: Amplification of the mutant BRAF gene or expression of alternative splice variants that lack the drug-binding domain can overcome inhibition.[22]

-

Upstream Activation: Increased signaling from receptor tyrosine kinases (RTKs) like PDGFRβ, EGFR, or IGF-1R can reactivate the pathway through CRAF.[17]

Activation of Bypass Pathways

-

PI3K/AKT Pathway: Activation of the parallel PI3K/AKT/mTOR signaling pathway, often through loss of the tumor suppressor PTEN, can provide an alternative survival signal for cancer cells.[23]

The heterogeneity of these resistance mechanisms underscores the need for combination therapies and highlights the rationale for combining BRAF inhibitors with MEK inhibitors, which can delay the onset of resistance.[20][22]

Key Experimental Protocols

This section provides standardized, step-by-step methodologies for key assays used in the characterization of BRAF inhibitors like Dabrafenib.

In Vitro BRAF Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the ability of a compound to displace a fluorescently labeled ATP-competitive tracer from the kinase active site.

Principle: Based on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor® 647-labeled tracer. Inhibitor binding disrupts this interaction, causing a loss of FRET.[24]

Materials:

-

Recombinant BRAF V600E kinase

-

Eu-anti-tag Antibody

-

Kinase Tracer 236

-

Kinase Buffer A (5X)

-

Dabrafenib (or test compound)

-

Low-volume 384-well plates (black)

-

Plate reader capable of time-resolved FRET

Procedure:

-

Reagent Preparation: Prepare 1X Kinase Buffer. Serially dilute Dabrafenib in DMSO, then create 3X final concentrations in 1X Kinase Buffer. Prepare a 3X Kinase/Antibody solution and a 3X Tracer solution in 1X Kinase Buffer.

-

Assay Assembly: In a 384-well plate, add reagents in the following order:

-

5 µL of 3X test compound (or DMSO for controls).

-

5 µL of 3X Kinase/Antibody mixture.

-

5 µL of 3X Tracer solution.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Plate Reading: Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm (excitation ~340 nm).

-

Data Analysis: Calculate the Emission Ratio (665 nm / 615 nm). Plot the Emission Ratio against the log of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Caption: Workflow for a TR-FRET based kinase binding assay.

Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay quantifies cell viability by measuring ATP levels, an indicator of metabolically active cells.

Principle: The CellTiter-Glo® reagent lyses cells and provides luciferase and its substrate, luciferin. In the presence of ATP from viable cells, a luminescent signal is produced that is proportional to the number of cells.[11]

Materials:

-

BRAF V600E mutant cell line (e.g., A375) and a BRAF WT control line (e.g., HCT-116).

-

Complete cell culture medium.

-

Dabrafenib.

-

96-well clear-bottom, white-walled plates.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

Luminometer plate reader.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of medium and allow them to attach overnight.

-

Compound Treatment: Prepare serial dilutions of Dabrafenib in culture medium and add them to the wells. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Assay Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control wells and plot cell viability against the log of drug concentration to calculate the gIC₅₀ (concentration for 50% growth inhibition).

Western Blotting for MAPK Pathway Modulation

This technique is used to detect changes in the phosphorylation status of key pathway proteins (pMEK, pERK) following inhibitor treatment.

Materials:

-

Cell lines of interest.

-

Dabrafenib.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes.

-

Primary antibodies (e.g., anti-pMEK, anti-pERK, anti-total MEK, anti-total ERK, and a loading control like anti-β-Actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Treatment and Lysis: Seed cells in 6-well plates. Once they reach ~80% confluency, treat with various concentrations of Dabrafenib (and a vehicle control) for a specified time (e.g., 1-24 hours).[11] Wash cells with cold PBS and lyse on ice.

-

Protein Quantification: Clear lysates by centrifugation and determine the protein concentration of the supernatant.

-

SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Separate proteins by size via SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate with primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again.

-

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Analyze band intensities to determine the relative levels of phosphorylated proteins compared to total protein and loading controls.

Conclusion and Future Directions

Dabrafenib represents a cornerstone of targeted therapy for BRAF V600-mutant cancers. Its development was a triumph of structure-based drug design and a deep understanding of oncogenic signaling pathways. While its efficacy is clear, the inevitable development of resistance remains the primary clinical hurdle. Future research will continue to focus on elucidating novel resistance mechanisms and developing rational combination strategies. This includes combining BRAF/MEK inhibitors with immunotherapy, cell cycle inhibitors, or agents targeting parallel survival pathways like PI3K/AKT. The continued integration of molecular diagnostics to guide treatment selection and monitor for emerging resistance will be paramount to maximizing the clinical benefit of targeted agents like Dabrafenib.

References

-

King, A. J., Arnone, M. R., Bleam, M. R., et al. (2013). Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PLoS ONE, 8(7), e67583. [Link]

-

Robert, C., Karaszewska, B., Schachter, J., et al. (2015). Improved overall survival in melanoma with combined dabrafenib and trametinib. New England Journal of Medicine, 372(1), 30-39. [Link]

-

PubChem. (n.d.). Dabrafenib. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2013). (PDF) Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. ResearchGate. [Link]

-

Planchard, D., Smit, E. F., Groen, H. J. M., et al. (2016). Dabrafenib plus trametinib in patients with previously treated BRAF(V600E)-mutant metastatic non-small cell lung cancer: an open-label, multicentre phase 2 trial. The Lancet Oncology, 17(7), 984-993. [Link]

-

Johnson, D. B., & Sosman, J. A. (2015). Therapeutic Advances and Treatment Options in Metastatic Melanoma. JAMA oncology, 1(3), 380–386. [Link]

-

Falchook, G. S., Long, G. V., Kurzrock, R., et al. (2012). Dabrafenib in patients with melanoma, untreated brain metastases, and other solid tumours: a phase 1 dose-escalation trial. The Lancet, 379(9829), 1893-1901. [Link]

- Google Patents. (n.d.). WO2016059548A1 - Processes for the preparation of dabrafenib.

-

ResearchGate. (n.d.). Scheme 5. Chemical route to the synthesis of dabrafenib. ResearchGate. [Link]

-

U.S. Food and Drug Administration. (2013). 202806Orig1s000 Clinical Pharmacology Review. FDA. [Link]

-

Falchook, G. S., Infante, J. R., Arkenau, H. T., et al. (2014). Dose Selection, Pharmacokinetics, and Pharmacodynamics of BRAF Inhibitor Dabrafenib (GSK2118436). Clinical Cancer Research, 20(17), 4446-4456. [Link]

-

New Drug Approvals. (2015). Dabrafenib mesylate, GSK 2118436. New Drug Approvals. [Link]

-

Zimmer, L., Vaubel, J., Mohr, P., et al. (2018). Clinical Pharmacokinetics and Pharmacodynamics of Dabrafenib. Clinical Pharmacokinetics, 57(10), 1237-1250. [Link]

-

Kieran, M. W., Geoerger, B., Dunkel, I. J., et al. (2018). A Phase I and Pharmacokinetic Study of Oral Dabrafenib in Children and Adolescent Patients with Recurrent or Refractory BRAF V600 Mutation–Positive Solid Tumors. Clinical Cancer Research, 24(18), 4387-4395. [Link]

-

Long, G. V., Stroyakovskiy, D., Gogas, H., et al. (2015). Dabrafenib and trametinib versus dabrafenib and placebo for Val600 BRAF-mutant melanoma: a multicentre, double-blind, phase 3 randomised controlled trial. The Lancet, 386(9992), 444-451. [Link]

-

Long, G. V., Flaherty, K. T., Stroyakovskiy, D., et al. (2017). Dabrafenib plus trametinib versus dabrafenib monotherapy in patients with metastatic BRAF V600E/K-mutant melanoma: long-term survival and safety analysis of a phase 3 study. Annals of Oncology, 28(7), 1631-1639. [Link]

-

Bio-protocol. (n.d.). Cellular proliferation assays. Bio-protocol. [Link]

-

Spencer-Smith, R., & Morrison, D. K. (2023). Protocol for measuring BRAF autoinhibition in live cells using a proximity-based NanoBRET assay. STAR protocols, 4(3), 102461. [Link]

-

Lito, P., Rosen, N., & Solit, D. B. (2013). Tumor adaptation and resistance to RAF inhibitors. Nature medicine, 19(11), 1401–1409. [Link]

-

MDPI. (2023). The Targeted Degradation of BRAF V600E Reveals the Mechanisms of Resistance to BRAF-Targeted Treatments in Colorectal Cancer Cells. Cancers, 16(1), 1. [Link]

-

Lito, P., Saborowski, A., Yue, J., et al. (2014). Disruption of CRAF-mediated MEK activation is required for effective MEK inhibition in KRAS mutant tumors. Cancer cell, 25(5), 697–710. [Link]

-

ResearchGate. (n.d.). Cell line characterization | Download Table. ResearchGate. [Link]

-

Dhillon, A. S., Hagan, S., Rath, O., & Kolch, W. (2007). MAP kinase signalling pathways in cancer. Oncogene, 26(22), 3279–3290. [Link]

Sources

- 1. pnas.org [pnas.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. digibug.ugr.es [digibug.ugr.es]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medkoo.com [medkoo.com]

- 6. medkoo.com [medkoo.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. caymanchem.com [caymanchem.com]

- 9. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dabrafenib synthesis - chemicalbook [chemicalbook.com]

- 13. ClinPGx [clinpgx.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Dabrafenib | GSK2118436A | Raf inhibitor | TargetMol [targetmol.com]

- 16. selleckchem.com [selleckchem.com]

- 17. Population Pharmacokinetics/Pharmacodynamics of Dabrafenib Plus Trametinib in Patients with BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. researchgate.net [researchgate.net]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. bio-protocol.org [bio-protocol.org]

- 22. Protocol for measuring BRAF autoinhibition in live cells using a proximity-based NanoBRET assay - PMC [pmc.ncbi.nlm.nih.gov]

- 23. MAPK pathway suppression unmasks latent DNA repair defects and confers a chemical synthetic vulnerability in BRAF, NRAS, and NF1 mutant melanomas - PMC [pmc.ncbi.nlm.nih.gov]

- 24. documents.thermofisher.com [documents.thermofisher.com]

"2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene molecular weight"

An In-Depth Technical Guide to 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene

Abstract

This technical guide provides a comprehensive analysis of this compound, a bifunctional aromatic compound of significant interest to the chemical research and pharmaceutical development sectors. The document elucidates the compound's core physicochemical properties, including its molecular weight, and presents a plausible, detailed synthetic pathway grounded in established chemical principles. Furthermore, it explores the molecule's utility as a versatile building block in advanced organic synthesis, detailing its application in constructing complex molecular architectures. Safety protocols and handling procedures, derived from data on analogous structures, are also provided to ensure safe laboratory practice. This guide is intended for researchers, chemists, and professionals in drug discovery who require a technical understanding of this valuable synthetic intermediate.

Compound Identification and Properties

Nomenclature and Chemical Identifiers

The subject of this guide is the aromatic compound systematically named this compound. Its identity is established through a unique combination of chemical identifiers that are crucial for database searches and regulatory compliance.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonym | 4-bromo-3,5-dimethoxybenzyl bromide[1] |

| CAS Number | 948550-74-1[1] |

| DSSTox Substance ID | DTXSID70652338[1] |

Physicochemical and Spectroscopic Profile

The compound's physical and chemical characteristics dictate its behavior in reactions and its analytical signatures. The molecular weight is a fundamental property derived from its chemical formula.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀Br₂O₂ | [1][2] |

| Molecular Weight | 309.98 g/mol | [1][2] |

| Physical State | Presumed solid at room temperature | [1] |

Spectroscopic Characterization (Predicted): While specific spectra are not widely published, the structure allows for the prediction of key analytical signatures.[1]

-

¹H NMR: The spectrum would feature distinct signals for the aromatic protons (approx. 6.5-7.5 ppm), two singlets for the non-equivalent methoxy groups (-OCH₃) around 3.8-4.0 ppm, and a characteristic singlet for the benzylic protons of the bromomethyl group (-CH₂Br) around 4.5-4.6 ppm.[1]

-

¹³C NMR: The carbon spectrum would show signals for the aromatic carbons, the methoxy carbons, and the bromomethyl carbon.

-

IR Spectroscopy: The infrared spectrum would exhibit characteristic peaks for C-H stretching of the aromatic ring and alkyl groups, C-O stretching from the methoxy ethers, and C-Br stretching.

Synthesis and Mechanism

The synthesis of this compound is not commonly detailed in standard literature. However, a logical and efficient pathway can be designed based on well-established reactions for analogous compounds, such as the bromination of substituted toluenes.[3][4] The proposed synthesis involves a two-step process starting from 2,6-dimethoxytoluene.

Proposed Synthetic Pathway

The synthesis hinges on two distinct bromination reactions:

-

Electrophilic Aromatic Substitution: Introduction of a bromine atom onto the aromatic ring.

-

Free Radical Bromination: Bromination of the benzylic methyl group.

Caption: Proposed two-step synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a representative procedure derived from established methods for similar transformations.[4]

Step 1: Synthesis of 2-Bromo-1,3-dimethoxy-5-methylbenzene (Intermediate)

-

Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser connected to a gas trap (to neutralize HBr), add 2,6-dimethoxytoluene (1.0 eq.) and a suitable solvent such as dichloromethane or acetic acid.

-

Bromination: Dissolve N-Bromosuccinimide (NBS, 1.05 eq.) in the same solvent and add it dropwise to the flask at 0-5°C. The use of an acid catalyst like sulfuric acid may be required to facilitate the electrophilic substitution.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup: Quench the reaction by pouring the mixture into cold water. Extract the organic layer with a suitable solvent (e.g., ethyl acetate). Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Step 2: Synthesis of this compound (Final Product)

-

Setup: In a flask equipped with a condenser and magnetic stirrer, dissolve the intermediate from Step 1 (1.0 eq.) in a non-polar solvent suitable for radical reactions, such as 1,2-dichloroethane or carbon tetrachloride.[4]

-

Radical Bromination: Add N-Bromosuccinimide (NBS, 1.1 eq.) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 eq.) or benzoyl peroxide.

-

Causality Note: NBS is the preferred reagent for benzylic bromination as it provides a low, constant concentration of bromine, minimizing side reactions on the electron-rich aromatic ring. AIBN initiates the reaction upon heating by generating free radicals.

-

-

Reaction: Heat the mixture to reflux and irradiate with a UV lamp or a standard incandescent bulb to facilitate the initiation of the radical chain reaction.[4]

-

Monitoring and Workup: Monitor the reaction by TLC/GC. Upon completion, cool the mixture to room temperature and filter off the succinimide byproduct. Wash the filtrate with water and brine.

-

Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo. The final product, this compound, can be further purified by recrystallization from a solvent system like hexane/ethyl acetate.

Applications in Synthetic Chemistry

This compound is a valuable bifunctional building block because it possesses two distinct reactive sites with orthogonal reactivity: an aryl bromide and a benzyl bromide. This allows for sequential, selective functionalization, making it a powerful tool in the synthesis of complex molecules for pharmaceuticals and materials science.[5][6]

-

Aryl Bromide Site: This site is ideal for metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry for constructing carbon-carbon and carbon-heteroatom bonds.[7]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids to form biaryl structures.

-

Heck Reaction: Reaction with alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Buchwald-Hartwig Amination: Formation of arylamines.

-

-

Benzyl Bromide Site: This is a highly reactive electrophilic site, susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of a wide variety of functional groups.

-

Reaction with amines to form benzylamines.

-

Reaction with alcohols or phenols to form ethers.

-

Reaction with thiols to form thioethers.

-

Reaction with cyanide to form nitriles, which can be further elaborated.

-

Caption: Versatility of the title compound in organic synthesis.

Safety and Handling

Hazard Identification

The compound should be handled as a hazardous substance with the following potential classifications:

| Hazard Class | GHS Category | Precautionary Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[9][11] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[8][9] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[8][11] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[8][9][12] |

Recommended Handling Procedures

All work should be conducted by trained personnel in a controlled laboratory environment.

-

Engineering Controls: Use a certified chemical fume hood to avoid inhalation of dust or vapors.[12] Ensure that safety showers and eyewash stations are readily accessible.[10][12]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) inspected before use. Dispose of contaminated gloves properly.

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

-

First Aid Measures:

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or physician.[11]

-

If on Skin: Wash off immediately with plenty of soap and water. If irritation occurs, seek medical attention.[12]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give artificial respiration.[12]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[9][11]

-

Storage and Disposal

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations. Do not let the product enter drains.

Conclusion

This compound is a highly functionalized aromatic intermediate with significant potential in synthetic chemistry. Its molecular weight of 309.98 g/mol and its bifunctional nature—an aryl bromide for cross-coupling and a benzyl bromide for nucleophilic substitution—make it an asset for the construction of complex molecules. For researchers in drug discovery and materials science, understanding its properties, synthetic routes, and safe handling protocols is essential for leveraging its full synthetic utility.

References

-

PubChem. this compound | C9H10Br2O2. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Bromo-4,5-dimethoxybenzyl bromide | C9H10Br2O2. National Center for Biotechnology Information. [Link]

- Google Patents.

-

ResearchGate. Efficient Synthesis of Bis(dibromomethyl)arenes as Important Precursors of Synthetically Useful Dialdehydes.[Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Molecular Complexity: The Power of 1-Bromo-3,5-dimethoxybenzene in Drug Discovery.[Link]

-

PubChem. 2-Bromo-5-methoxy-1,3-dimethylbenzene | C9H11BrO. National Center for Biotechnology Information. [Link]

Sources

- 1. This compound (948550-74-1) for sale [vulcanchem.com]

- 2. 2-Bromo-4,5-dimethoxybenzyl bromide | C9H10Br2O2 | CID 11034248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5 - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. 2-Bromo-5-methoxy-1,3-dimethylbenzene | C9H11BrO | CID 235992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. biosynth.com [biosynth.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and anticipated physical properties of 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene (CAS No. 948550-74-1). While specific quantitative data for this compound, such as precise melting and boiling points, are not extensively documented in publicly available literature, this guide synthesizes available information and provides expert insights into the methodologies for determining these properties. A thorough understanding of a compound's physical characteristics is a cornerstone of successful drug discovery and development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability.[1][2][3] This document is intended to serve as a practical resource for scientists working with this and structurally related molecules, offering a framework for both theoretical understanding and empirical investigation.

Introduction and Molecular Identity

This compound is a polysubstituted aromatic compound. Its structure, featuring a benzene ring with two methoxy groups, a bromine atom, and a bromomethyl group, suggests its potential as a versatile intermediate in organic synthesis. The presence of multiple reactive sites—the benzylic bromide and the aromatic bromide—allows for a range of subsequent chemical transformations, making it a valuable building block for more complex molecules, including potential pharmaceutical candidates.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 948550-74-1 |

| Molecular Formula | C₉H₁₀Br₂O₂ |

| Molecular Weight | 309.98 g/mol |

| Canonical SMILES | COC1=CC(=CC(=C1Br)OC)CBr |

Known Physical Properties: A Summary

Direct experimental data for this compound is limited. However, information from chemical suppliers provides a foundational understanding of its physical state.

| Physical Property | Observed/Reported Value | Significance in R&D |

| Physical State | Pale-yellow to Yellow-brown Sticky Oil to Solid | The variable physical state ("sticky oil to solid") suggests that the compound may exist in different polymorphic forms or that its melting point is close to ambient temperature. This has direct implications for handling, storage, and the design of purification methods such as crystallization or chromatography. |

| Solubility | Data not available | Solubility is a critical parameter for drug efficacy, influencing absorption and distribution.[4] For synthetic chemistry, it dictates the choice of reaction solvents and purification techniques. A systematic solubility assessment is a mandatory early-stage characterization step. |

| Melting Point | Data not available | A sharp melting point is a key indicator of purity for a solid compound.[5] For an oil, the absence of a distinct melting point is expected. The observed "sticky oil to solid" nature necessitates an experimental determination to ascertain if it is a low-melting solid or a viscous liquid at room temperature. |

| Boiling Point | Data not available | The boiling point provides insight into the compound's volatility. Given the molecular weight and presence of polar functional groups, a relatively high boiling point, likely requiring vacuum distillation for purification, can be anticipated.[6] |

Methodologies for Experimental Determination of Physical Properties

Given the paucity of specific data for this compound, this section outlines standard, field-proven protocols for characterizing such a compound.

Determination of Physical State and Appearance

The physical state is the most fundamental physical property and is determined by visual inspection at ambient temperature and pressure.[7][8]

Protocol:

-

Place a small, representative sample of the compound onto a clean, dry watch glass or in a clear vial.

-

Observe the sample at room temperature (typically 20-25 °C).

-

Record the physical form (e.g., crystalline solid, amorphous powder, viscous oil, mobile liquid).

-

Note the color and clarity (e.g., colorless, pale yellow, opaque).

Causality Behind the Choice: This simple, non-destructive test is the first step in characterization and informs all subsequent handling and experimental design. The observation of a "sticky oil to solid" warrants further investigation, such as hot-stage microscopy, to observe its behavior upon heating.

Melting Point Determination

For a substance that presents as a solid or a semi-solid, melting point determination is crucial for assessing purity.[9]

Protocol (Capillary Method):

-

Ensure the sample is dry and, if solid, finely powdered.[5]

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.[10]

-

Heat the sample rapidly to approximately 15-20 °C below the expected melting point (if a preliminary rough determination has been made).

-

Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first liquid droplet is observed (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.

Self-Validating System: A pure compound will exhibit a sharp melting range (typically ≤ 1 °C). A broad melting range suggests the presence of impurities.[9]

Boiling Point Determination (Micro Method)

For liquid or oily compounds, the boiling point is a key characteristic. The Thiele tube method is a common micro-scale technique.[6]

Protocol (Thiele Tube Method):

-

Add a small volume (0.5-1 mL) of the compound to a small test tube.

-

Place a sealed-end capillary tube, open end down, into the test tube.

-

Attach the test tube to a thermometer.

-

Place the assembly in a Thiele tube containing a high-boiling inert liquid (e.g., mineral oil).

-

Heat the side arm of the Thiele tube gently.

-

Observe for a continuous stream of bubbles emerging from the capillary tube.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[6]

Expertise in Practice: This method relies on the principle that the vapor pressure of the liquid equals the atmospheric pressure at its boiling point. The moment the liquid re-enters the capillary, the internal and external pressures are balanced.

Solubility Profiling

A systematic approach to solubility testing provides valuable information about the polarity and functional groups present in a molecule.[11][12][13]

Protocol:

-

To a series of small test tubes, add a small, measured amount of this compound (e.g., 10 mg).

-

To each tube, add a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexane, 5% aq. HCl, 5% aq. NaOH) in small increments, agitating after each addition.

-

Observe and record whether the compound dissolves to form a homogeneous solution.

Logical Framework: The solubility profile helps in selecting appropriate solvents for reactions, extractions, and chromatographic purification. In a drug development context, aqueous solubility is a primary determinant of oral bioavailability.[4]

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the characterization process for a novel compound like this compound.

Caption: Workflow for Physical State and Thermal Analysis.

Caption: Systematic Solubility Profiling Workflow.

The Broader Impact: Physical Properties in Drug Development

The physical properties of an active pharmaceutical ingredient (API) are not merely academic data points; they are critical determinants of a drug's success.[1][14]

-

Solubility and Permeability: These two factors are the pillars of the Biopharmaceutics Classification System (BCS) and are fundamental to a drug's oral absorption. A compound with poor aqueous solubility will likely have low bioavailability, regardless of its potency at the target receptor.[3]

-

Melting Point and Crystal Form (Polymorphism): The melting point is related to the lattice energy of the crystal structure. Different crystal forms (polymorphs) of the same compound can have different melting points, solubilities, and dissolution rates, all of which can significantly impact the drug's performance and stability.

-

Physical State: Whether a compound is a solid or a liquid at room temperature affects its handling, processing, and formulation. Crystalline solids are often preferred for their stability and ease of purification and handling.

Conclusion and Forward Look

This compound is a compound of interest for synthetic and medicinal chemistry. While its physical properties are not yet fully characterized in the public domain, this guide provides a robust framework for their determination. The descriptive information available suggests a compound at the borderline between a solid and a liquid state at ambient temperatures, a feature that requires careful experimental evaluation. By applying the standardized, validated protocols outlined herein, researchers can confidently and accurately characterize this and other novel chemical entities, thereby accelerating the drug discovery and development process.

References

-

The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]

-

Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

-

Importance of Physicochemical Properties In Drug Discovery. ResearchGate. [Link]

-

Physicochemical properties. Fiveable. [Link]

-

Physical States. ChemistryBytes.com. [Link]

-

Experiment 3. Scribd. [Link]

-

Solubility test for Organic Compounds. Online Chemistry. [Link]

-

Solubility test/ Organic lab. YouTube. [Link]

-

Melting point determination. University of Calgary. [Link]

-

Measuring the Melting Point. Westlab Canada. [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [Link]

-

How Drug Physical and Chemical Properties Influence Therapeutic Efficacy. Raytor. [Link]

-

Physical properties of drug: Significance and symbolism. The B-Tag. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Technology, Iraq. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Missouri–St. Louis. [Link]

-

Experiment name / Determination of Boiling point Purpose. University of Technology, Iraq. [Link]

-

BOILING POINT DETERMINATION. University of Calgary. [Link]

-

Melting point determination. SSERC. [Link]

-

Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. ResearchGate. [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

-

Micro Boiling Point Determination. chymist.com. [Link]

-

Physical Properties. Michigan State University Department of Chemistry. [Link]

Sources

- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 3. fiveable.me [fiveable.me]

- 4. raytor.com [raytor.com]

- 5. scribd.com [scribd.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistrybytes.com [chemistrybytes.com]

- 8. Physical Properties [www2.chemistry.msu.edu]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. westlab.com [westlab.com]

- 11. scribd.com [scribd.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. Physical properties of drug: Significance and symbolism [wisdomlib.org]

An In-depth Technical Guide to 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene: Synthesis, Characterization, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene, a bifunctional organic building block with significant potential in synthetic and medicinal chemistry. While direct literature on this specific compound is sparse, this document outlines a robust, proposed synthetic pathway grounded in well-established chemical principles. Furthermore, a thorough analysis of its structural features and predicted spectroscopic data is presented. The core of this guide focuses on the compound's synthetic utility, exploring the orthogonal reactivity of its aryl bromide and benzylic bromide moieties in key transformations such as nucleophilic substitutions and palladium-catalyzed cross-coupling reactions. This guide is intended to serve as a foundational resource for researchers seeking to incorporate this versatile intermediate into their synthetic strategies.

Introduction and Molecular Structure

This compound (CAS No. 948550-74-1) is a substituted aromatic compound featuring two distinct reactive centers: an aryl bromide and a benzylic bromide. The presence of two methoxy groups on the benzene ring significantly influences the electronic properties and reactivity of both bromine substituents. The dimethoxy substitution pattern enhances the electron density of the aromatic ring, which can impact the conditions required for electrophilic aromatic substitution and subsequent cross-coupling reactions.

The molecular structure presents a unique platform for sequential and selective functionalization, making it a valuable intermediate in the synthesis of complex organic molecules, including potential pharmaceutical agents and materials.[1] The strategic placement of the bromo functionalities allows for a diverse range of chemical transformations.

Caption: Chemical structure of this compound.

Proposed Synthesis Pathway

A logical and efficient synthesis of this compound can be envisioned in a two-step sequence starting from the commercially available precursor, 2,6-dimethoxytoluene. This proposed pathway leverages two fundamental and highly reliable reactions in organic synthesis: electrophilic aromatic bromination and free-radical benzylic bromination.

Sources

An In-Depth Technical Guide to the Spectral Analysis of 2-Bromo-1,3-dimethoxybenzene

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel and existing chemical entities is paramount. Spectroscopic techniques form the bedrock of this characterization, providing a detailed fingerprint of a molecule's atomic and electronic framework. This guide offers a comprehensive technical overview of the spectral data for 2-Bromo-1,3-dimethoxybenzene , a key intermediate in various synthetic pathways.

A derivative of benzene, 2-Bromo-1,3-dimethoxybenzene, with the chemical formula C₈H₉BrO₂, presents a unique substitution pattern that gives rise to a distinct spectral signature. Understanding these spectral characteristics is crucial for researchers and scientists to ensure the identity and purity of the compound, which is a fundamental aspect of scientific integrity and regulatory compliance in drug development. This whitepaper will delve into the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will explore the theoretical underpinnings of each technique, present detailed experimental protocols, and provide an in-depth analysis of the spectral data, thereby offering a holistic understanding of the molecule's structure and properties.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclear Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. It relies on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at a specific frequency, known as the resonance frequency. This frequency is highly sensitive to the local electronic environment of the nucleus, providing a wealth of structural information.

A. ¹H NMR Spectroscopy of 2-Bromo-1,3-dimethoxybenzene

Proton NMR (¹H NMR) provides information about the number, connectivity, and chemical environment of the hydrogen atoms in a molecule.

A standardized protocol for acquiring the ¹H NMR spectrum of 2-Bromo-1,3-dimethoxybenzene is outlined below. This self-validating system ensures reproducibility and accuracy.

Caption: Workflow for ¹H NMR data acquisition and processing.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0 - 7.2 | Triplet | 1H | Ar-H (at C5) |

| ~6.6 - 6.8 | Doublet | 2H | Ar-H (at C4 and C6) |

| ~3.9 | Singlet | 6H | -OCH₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer's field strength. The data presented is a representative expectation.

The ¹H NMR spectrum of 2-Bromo-1,3-dimethoxybenzene is consistent with its proposed structure. The singlet at approximately 3.9 ppm, integrating to six protons, is characteristic of the two equivalent methoxy groups (-OCH₃). The aromatic region displays a triplet and a doublet. The downfield triplet, integrating to one proton, is assigned to the proton at the C5 position, which is coupled to the two adjacent aromatic protons. The upfield doublet, integrating to two protons, corresponds to the equivalent protons at the C4 and C6 positions, each being coupled to the C5 proton. The integration values (1:2:6) confirm the ratio of the different types of protons in the molecule.

B. ¹³C NMR Spectroscopy of 2-Bromo-1,3-dimethoxybenzene

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

The sample preparation for ¹³C NMR is identical to that for ¹H NMR. The data acquisition and processing follow a similar workflow, with adjustments to the spectrometer's frequency and acquisition parameters to detect the ¹³C nucleus.

Caption: Workflow for ¹³C NMR data acquisition.

| Chemical Shift (δ) ppm | Assignment |

| ~157 | C1, C3 (Ar-C-O) |

| ~130 | C5 (Ar-C-H) |

| ~105 | C4, C6 (Ar-C-H) |

| ~100 | C2 (Ar-C-Br) |

| ~56 | -OCH₃ |

Note: Predicted chemical shifts based on empirical data and additivity rules. Actual values may vary.

The ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five unique carbon environments in 2-Bromo-1,3-dimethoxybenzene. The signal for the carbons bearing the methoxy groups (C1 and C3) appears furthest downfield due to the deshielding effect of the oxygen atoms. The carbon attached to the bromine atom (C2) is also expected to be downfield. The aromatic carbons with attached protons (C4, C5, and C6) will appear at intermediate chemical shifts, with C4 and C6 being equivalent. The most upfield signal will be from the equivalent carbons of the two methoxy groups.

II. Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared (IR) spectroscopy is a powerful analytical technique that identifies the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.

Experimental Protocol: IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy is a common and convenient method for obtaining the IR spectrum of solid and liquid samples.

Caption: Workflow for ATR-FTIR data acquisition.

IR Spectral Data Summary

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~2950-2850 | C-H stretch | Aliphatic C-H (-OCH₃) |

| ~1600-1450 | C=C stretch | Aromatic ring |

| ~1250-1000 | C-O stretch | Aryl ether |

| ~700-500 | C-Br stretch | Aryl bromide |

Note: These are characteristic absorption ranges. The exact peak positions and intensities will be specific to the molecule.

Interpretation of the IR Spectrum

The IR spectrum of 2-Bromo-1,3-dimethoxybenzene will exhibit characteristic absorption bands that confirm the presence of its key functional groups. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy groups will appear just below 3000 cm⁻¹. The presence of the benzene ring will be confirmed by the C=C stretching vibrations in the 1600-1450 cm⁻¹ region. Strong absorptions in the 1250-1000 cm⁻¹ range are indicative of the C-O stretching of the aryl ether groups. Finally, a band in the lower frequency region (fingerprint region), typically around 700-500 cm⁻¹, can be attributed to the C-Br stretching vibration.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can also offer structural clues through the analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrometry Data Acquisition (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a common technique for the analysis of relatively volatile organic compounds.

Caption: Workflow for Electron Ionization Mass Spectrometry.

Mass Spectrometry Data Summary

| m/z | Interpretation |

| ~216/218 | Molecular ion (M⁺) peak, showing the isotopic pattern of one bromine atom. |

| ~201/203 | [M - CH₃]⁺ |

| ~173/175 | [M - CH₃ - CO]⁺ |

| ~137 | [M - Br]⁺ |

Note: The presence of bromine (with its two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio) will result in characteristic isotopic patterns for bromine-containing fragments.

Interpretation of the Mass Spectrum

The mass spectrum of 2-Bromo-1,3-dimethoxybenzene will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of a bromine atom, this peak will appear as a pair of peaks of almost equal intensity, separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). This isotopic signature is a definitive indicator of the presence of one bromine atom in the molecule. Common fragmentation pathways would include the loss of a methyl group (-CH₃) from a methoxy substituent, leading to a fragment ion at [M - 15]⁺. Another possible fragmentation is the loss of a bromine radical, resulting in a fragment at [M - 79/81]⁺. The analysis of these and other fragment ions can further corroborate the proposed structure.

Conclusion

The comprehensive spectral analysis of 2-Bromo-1,3-dimethoxybenzene using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry provides a self-validating system for its structural confirmation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle, and together they provide an unambiguous identification of the compound. For researchers and professionals in drug development, a thorough understanding and application of these analytical techniques are indispensable for ensuring the quality and integrity of their work, ultimately contributing to the advancement of pharmaceutical sciences.

References

-

PubChem. (n.d.). 2-Bromo-1,3-dimethoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromo-1,3-dimethoxy-benzene. John Wiley & Sons, Inc. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

An In-depth Technical Guide to the Safety and Hazards of 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Identification and Profile

2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene is a substituted aromatic compound. Its structure, featuring a dimethoxybenzene core with two different bromine-containing functional groups—a bromo group directly attached to the aromatic ring and a bromomethyl group—suggests its utility as a versatile intermediate or building block in organic synthesis. Compounds of this nature are frequently employed in the development of pharmaceutical agents and other complex organic molecules, where the differential reactivity of the two C-Br bonds can be exploited for sequential chemical transformations.[1][2] The brominated methoxyphenyl moiety is a key feature in various natural alkaloids known for a range of biological activities, including antibacterial, antifungal, and antitumor properties.[1]

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₀Br₂O₂ |

| Molecular Weight | 310.0 g/mol |

| Appearance | Likely a solid (e.g., pale yellow crystals), based on analogs.[2] |

| CAS Number | Not assigned |

Section 2: Hazard Identification and Classification (Inferred)

Based on the Globally Harmonized System (GHS) classifications of closely related structural isomers and precursors, this compound is presumed to be a hazardous chemical. The primary hazards are associated with its irritant properties and potential for harm upon exposure.[3]

The following GHS classification is inferred from the safety data sheet for its isomer, 1-Bromo-2-(bromomethyl)-4,5-dimethoxybenzene.[3]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[3] |

GHS Label Elements:

-

Signal Word: Warning [3]

-

Hazard Pictogram:

Section 3: Toxicological Profile and Health Effects

The toxicological properties of this compound have not been extensively studied. However, based on data from analogous compounds, the primary health risks are acute irritation upon direct contact.[3][4]

-

Inhalation: Inhalation of dust or vapors may cause respiratory tract irritation, leading to symptoms such as coughing and shortness of breath.[3] It is recommended to handle this compound only in well-ventilated areas or within a chemical fume hood.[3]

-

Skin Contact: Direct contact is expected to cause skin irritation, characterized by redness, itching, and potential inflammation.[3] Prolonged or repeated contact may exacerbate these effects.

-

Eye Contact: This compound is expected to be a serious eye irritant.[3] Contact can cause redness, pain, and potentially severe eye damage.[3] Immediate and thorough rinsing is critical following any eye exposure.

-

Ingestion: While specific data is lacking, ingestion may be harmful and could cause gastrointestinal irritation, nausea, and vomiting.[4]

It is important to consider the broader class of brominated aromatic compounds, some of which are recognized as persistent organic pollutants (POPs) with potential for long-term health effects.[5] Polybrominated diphenyl ethers (PBDEs), for example, have been linked to hepatotoxicity, neurotoxicity, and endocrine disruption in animal studies.[5][6] While the toxicological profile of a simple molecule like this compound is not comparable to that of a POP like deca-BDE, this context underscores the importance of minimizing exposure to all novel brominated aromatic compounds.

Section 4: Risk Assessment and the Hierarchy of Controls

A systematic approach to risk management is essential. The "Hierarchy of Controls" provides a framework for implementing the most effective safety measures in descending order of preference. The primary goal is to eliminate or minimize the hazard at its source.

Caption: Hierarchy of Controls for Hazard Mitigation.

For this compound, applying this hierarchy involves:

-

Elimination/Substitution: In a research context, this is often not feasible as the compound is the subject of the investigation.

-

Engineering Controls: This is the most critical level. All handling of this compound must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[3] Eyewash stations and safety showers must be readily accessible.[4]

-